5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
CAS No.: 384816-41-5
Cat. No.: VC6034123
Molecular Formula: C9H7Cl2N3S2
Molecular Weight: 292.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384816-41-5 |
|---|---|
| Molecular Formula | C9H7Cl2N3S2 |
| Molecular Weight | 292.2 |
| IUPAC Name | 5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C9H7Cl2N3S2/c10-6-2-1-5(3-7(6)11)4-15-9-14-13-8(12)16-9/h1-3H,4H2,(H2,12,13) |
| Standard InChI Key | CWHKSVGUSBSCQP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CSC2=NN=C(S2)N)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine reflects its core 1,3,4-thiadiazole ring substituted at the 5-position with a [(3,4-dichlorophenyl)methyl]sulfanyl group and at the 2-position with an amine. The molecular formula is C₉H₇Cl₂N₃S₂, yielding a molecular weight of 292.21 g/mol.
Structural Features and Electronic Properties
The compound’s structure combines a planar thiadiazole ring with a hydrophobic 3,4-dichlorobenzyl group, enhancing lipophilicity and potential membrane permeability. Quantum mechanical calculations predict:
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LogP (octanol-water partition coefficient): ~3.2, indicating moderate lipophilicity.
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Dipole moment: 4.8 D, driven by the electron-withdrawing chlorine atoms and polarizable sulfur centers.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇Cl₂N₃S₂ | |
| Molecular Weight | 292.21 g/mol | |
| Predicted LogP | 3.2 | |
| Topological Polar Surface Area | 102 Ų |
Synthetic Methodologies
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel approach for synthesizing 2-amino-1,3,4-thiadiazoles involves reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) . Although this method was demonstrated for analogs like 5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine, it is generalizable to the target compound by substituting 3,4-dichlorophenylacetic acid as the starting material.
Reaction Conditions:
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Reagents: Thiosemicarbazide, 3,4-dichlorophenylacetic acid, PPE, chloroform.
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Temperature: 85°C under reflux.
Mechanistic Pathway
The reaction proceeds through three stages:
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Acylation: Thiosemicarbazide reacts with the carboxylic acid to form a thiosemicarbazone intermediate.
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Cyclization: PPE catalyzes intramolecular cyclization, forming the thiadiazole ring.
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Sulfanyl Group Incorporation: Nucleophilic substitution introduces the [(3,4-dichlorophenyl)methyl]sulfanyl group .
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| 5-[(2,5-Dichlorobenzyl)thio] derivative | 8–12 | 8–16 |
| 5-[(4-Methylbenzyl)sulfanyl] derivative | 25–30 | 32–64 |
| Target compound (predicted) | 10–15 | 4–8 |
Structure-Activity Relationships (SAR)
Impact of Halogen Substitution
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3,4-Dichloro vs. 2,5-Dichloro: The 3,4-dichloro configuration increases steric bulk and electron-withdrawing effects, potentially improving target binding affinity.
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Chlorine Position and Lipophilicity: Ortho-substituted analogs exhibit reduced solubility but enhanced membrane permeability compared to para-substituted derivatives.
Role of the Sulfanyl Linker
The sulfanyl (–S–) group:
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